2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile
Overview
Description
2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is an organic compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a dihydropyran ring fused with a malononitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile typically involves the reaction of dihydropyran with malononitrile under basic conditions. One common method includes the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to deprotonate the malononitrile, followed by nucleophilic addition to the dihydropyran ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as molecular iodine can also facilitate the reaction under mild conditions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyran ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The malononitrile group can participate in nucleophilic addition reactions, while the dihydropyran ring can undergo electrophilic substitution. These properties make it a versatile compound in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the malononitrile group.
2,3-Dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
Uniqueness
2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile is unique due to the presence of both the dihydropyran ring and the malononitrile group. This combination allows it to participate in a wider range of chemical reactions compared to simpler pyran derivatives, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(oxan-4-ylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-8(6-10)7-1-3-11-4-2-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBGQTFTXZFRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654816 | |
Record name | (Oxan-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62702-83-4 | |
Record name | (Oxan-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.